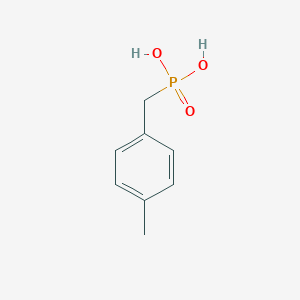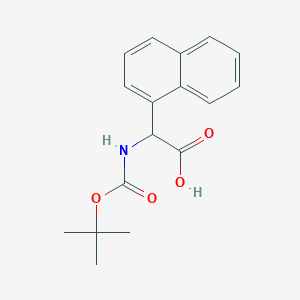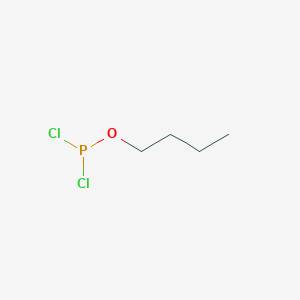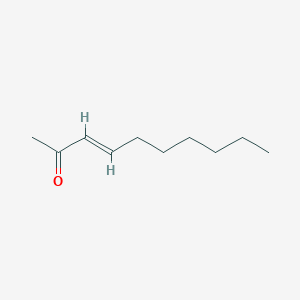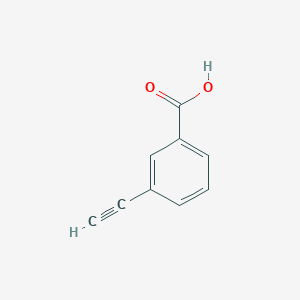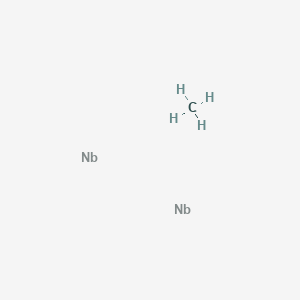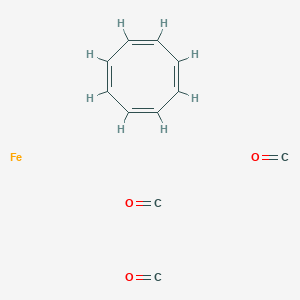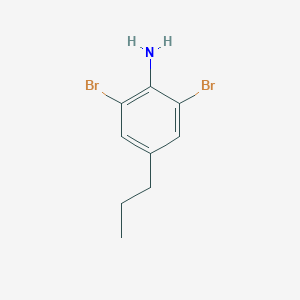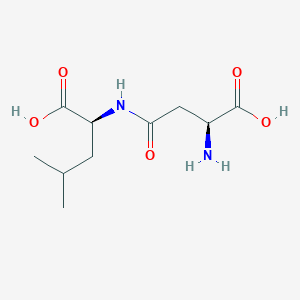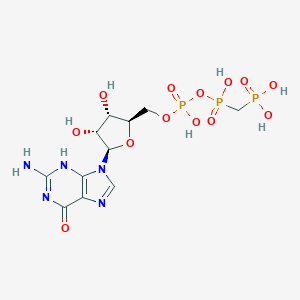![molecular formula C11H14O B080230 Benzene, [(3-methyl-2-butenyl)oxy]- CAS No. 14309-15-0](/img/structure/B80230.png)
Benzene, [(3-methyl-2-butenyl)oxy]-
Vue d'ensemble
Description
Benzene, [(3-methyl-2-butenyl)oxy]- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as isopentenyl benzene and is a member of the isoprenoid family of compounds. Isoprenoids are a diverse group of compounds that play important roles in various biological processes, including photosynthesis, respiration, and hormone synthesis.
Applications De Recherche Scientifique
Benzene, [(3-methyl-2-butenyl)oxy]- has been extensively studied for its potential applications in scientific research. This compound has been shown to have antimicrobial, antifungal, and anticancer properties. It has also been shown to have anti-inflammatory and antioxidant effects.
Mécanisme D'action
The mechanism of action of Benzene, [(3-methyl-2-butenyl)oxy]- is not fully understood. However, it is believed that this compound exerts its effects through various pathways, including the inhibition of enzymes involved in cell growth and the induction of apoptosis (programmed cell death) in cancer cells.
Effets Biochimiques Et Physiologiques
Benzene, [(3-methyl-2-butenyl)oxy]- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Benzene, [(3-methyl-2-butenyl)oxy]- in lab experiments is its potential applications in various fields, including microbiology, biochemistry, and pharmacology. However, one of the limitations of using this compound is its potential toxicity. Therefore, proper safety precautions should be taken when handling this compound.
Orientations Futures
There are several future directions for research on Benzene, [(3-methyl-2-butenyl)oxy]-. One of the areas of research is the potential use of this compound as a natural alternative to synthetic antimicrobial agents. Another area of research is the potential use of this compound in cancer therapy. Furthermore, research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects.
Conclusion:
In conclusion, Benzene, [(3-methyl-2-butenyl)oxy]- is a chemical compound that has potential applications in various fields of scientific research. This compound has been shown to have antimicrobial, antifungal, and anticancer properties. It has also been shown to have anti-inflammatory and antioxidant effects. However, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects.
Propriétés
Numéro CAS |
14309-15-0 |
|---|---|
Nom du produit |
Benzene, [(3-methyl-2-butenyl)oxy]- |
Formule moléculaire |
C11H14O |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
3-methylbut-2-enoxybenzene |
InChI |
InChI=1S/C11H14O/c1-10(2)8-9-12-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
Clé InChI |
UVMBQNGBJXHCNP-UHFFFAOYSA-N |
SMILES |
CC(=CCOC1=CC=CC=C1)C |
SMILES canonique |
CC(=CCOC1=CC=CC=C1)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

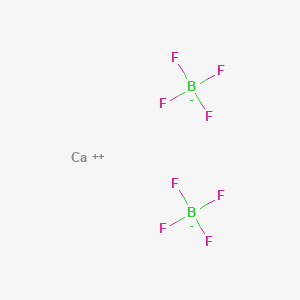
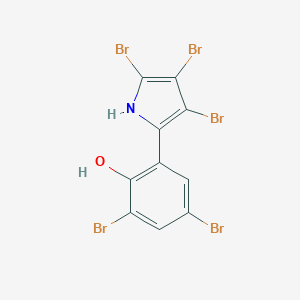
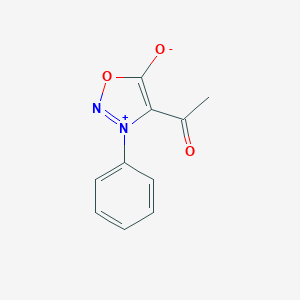
![Thiazolo[5,4-d]pyrimidine, 7-methyl-](/img/structure/B80153.png)
